molecular formula C11H17Cl2N3 B2399341 3-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride CAS No. 1169950-70-2

3-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride

Cat. No.: B2399341
CAS No.: 1169950-70-2
M. Wt: 262.18
InChI Key: ZFPQNWQLDSROCX-UHFFFAOYSA-N
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Description

3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a fused benzene and imidazole ring structure

Mechanism of Action

Target of Action

Similar compounds have been found to interact with stat3 , a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis.

Mode of Action

It’s worth noting that similar compounds have been identified as selective stat3 inhibitors, directly binding to the sh2 domain, inhibiting stat3 phosphorylation, translocation, and downstream gene transcription .

Biochemical Pathways

The compound likely affects the JAK/STAT3 pathway, given the similarity to other compounds that have been shown to inhibit this pathway . The JAK/STAT3 pathway is involved in a wide range of biological processes, including cell growth, differentiation, and immune response. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis, which could potentially be beneficial in the treatment of certain types of cancer.

Result of Action

Inhibition of the jak/stat3 pathway, as seen with similar compounds , can lead to decreased cell proliferation and increased apoptosis. This could potentially be beneficial in the treatment of certain types of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride typically involves the following steps:

  • Formation of 5-Methyl-1H-benzimidazole: This can be achieved by reacting o-phenylenediamine with acetic acid under reflux conditions.

  • Attachment of the Propylamine Chain: The benzimidazole core is then reacted with 1,3-dibromopropane to introduce the propylamine chain.

  • Formation of Dihydrochloride Salt: The resulting amine is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and additional purification steps are included to ensure the final product meets quality standards. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents are iron (Fe) and hydrogen (H2).

  • Substitution: Electrophilic substitution reactions often use bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Secondary amines.

  • Substitution: Brominated or nitrated benzimidazoles.

Scientific Research Applications

3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride has several scientific research applications:

  • Medicine: It is used in the development of pharmaceuticals due to its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in biochemical studies to understand the interaction of benzimidazole derivatives with biological macromolecules.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride is similar to other benzimidazole derivatives, but it has unique structural features that distinguish it from others. Some similar compounds include:

  • Benzimidazole: The parent compound with a wide range of biological activities.

  • 2-Methylbenzimidazole: A structural isomer with different biological properties.

  • 5-Methyl-1H-benzimidazole-2-carboxamide: Another derivative with distinct chemical and biological characteristics.

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Properties

IUPAC Name

3-(6-methyl-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.2ClH/c1-8-4-5-9-10(7-8)14-11(13-9)3-2-6-12;;/h4-5,7H,2-3,6,12H2,1H3,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPQNWQLDSROCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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